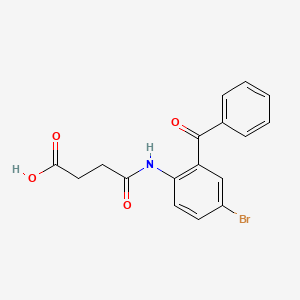![molecular formula C17H28N2O2S B2391017 N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2380145-48-0](/img/structure/B2391017.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide, also known as MTSEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSEA is a thiol-reactive compound that has been widely used as a biochemical tool to modify cysteine residues in proteins.
Wirkmechanismus
N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide reacts with cysteine residues through a thiol-disulfide exchange reaction, leading to the formation of a covalent bond between N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide and the cysteine residue. This reaction can cause changes in protein structure and function, which can be used to study protein-protein interactions, enzyme kinetics, and protein folding.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can cause changes in protein structure and function, which can lead to alterations in enzyme activity, protein-protein interactions, and protein folding. N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide in lab experiments is its ability to selectively modify cysteine residues in proteins. This property allows researchers to study specific protein interactions and functions. However, the use of N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide can also have limitations, as it can cause non-specific modifications in proteins and can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. Another area of interest is the use of N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide in the study of protein misfolding and aggregation, which is a key feature of many neurodegenerative diseases. Additionally, the use of N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide in the development of new drugs and therapies is an area of ongoing research.
Synthesemethoden
N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 4-morpholineethanethiol with 3-bromo-cyclohexene-1-carboxylic acid. The resulting product is then purified through column chromatography to obtain pure N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide. The synthesis method of N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide has been well-established, and the compound can be easily obtained in high purity.
Wissenschaftliche Forschungsanwendungen
N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide has been widely used in scientific research as a biochemical tool to modify cysteine residues in proteins. It can react with cysteine residues to form a covalent bond, which can lead to changes in protein structure and function. This property has been used to study protein-protein interactions, enzyme kinetics, and protein folding.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c20-16(15-4-2-1-3-5-15)18-14-17(6-12-22-13-7-17)19-8-10-21-11-9-19/h1-2,15H,3-14H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXMMLJRVJQDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2390937.png)
![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)

![5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2390944.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2390946.png)
![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)
![(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2390949.png)

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390957.png)